molecular formula C9H12N2 B13590261 N-Methylindolin-6-amine

N-Methylindolin-6-amine

Cat. No.: B13590261
M. Wt: 148.20 g/mol
InChI Key: GOHHENZKSSPEPX-UHFFFAOYSA-N
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Description

N-Methylindolin-6-amine is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 9 H 12 N 2 and a molecular weight of 148.21, serves as a key building block for constructing more complex molecules . Its primary research application is in the synthesis of inhibitors for NADPH oxidase 2 (NOX2), a major source of reactive oxygen species in the brain . For instance, it is a critical synthon in the preparation of potent NOX2 inhibitors such as GSK2795039 and NCATS-SM7270, which are investigated for their neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's . Researchers utilize this amine in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to attach the indoline core to other pharmacologically important fragments . The presence of the indoline scaffold and the N-methylamine group makes it a versatile precursor for developing compounds that target enzymatic pathways involved in oxidative stress and neuroinflammation. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

N-methyl-2,3-dihydro-1H-indol-6-amine

InChI

InChI=1S/C9H12N2/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-3,6,10-11H,4-5H2,1H3

InChI Key

GOHHENZKSSPEPX-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(CCN2)C=C1

Origin of Product

United States

Synthetic Methodologies for N Methylindolin 6 Amine and Its Precursors

Classical Approaches to Indoline (B122111) Ring Formation Leading to N-Methylindolin-6-amine

Classical methods focus on building the bicyclic indoline core from acyclic or monocyclic precursors. These routes are often versatile, allowing for the introduction of substituents on the benzene (B151609) ring early in the synthetic sequence.

The Fischer indole (B1671886) synthesis, discovered in 1883, is a robust method for creating indole rings from the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. chim.itacs.org While it directly produces indoles, it is a critical pathway for accessing precursors that can be subsequently reduced to the desired indoline.

The general mechanism involves the formation of a phenylhydrazone, which then isomerizes to an enamine. acs.org A chim.itchim.it-sigmatropic rearrangement follows, leading to a diimine intermediate. This intermediate cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. chim.itacs.org To produce a precursor for this compound, one would typically start with a (4-aminophenyl)hydrazine derivative. The resulting 6-aminoindole (B160974) can then be N-methylated and subsequently reduced to the target compound. A key advantage is that the synthesis can often be performed in one pot without isolating the hydrazone intermediate. chim.it

Modern variations, such as the Buchwald modification, utilize palladium catalysis to couple aryl bromides with hydrazones, expanding the scope of the reaction. acs.org

Reductive cyclization is a powerful strategy for forming the indoline ring, typically involving the intramolecular reaction of a nitrogen-based functional group (often a nitro group) with another part of the molecule.

A common pathway is the reductive cyclization of ortho-substituted nitroarenes. For instance, the Bartoli reaction, which involves the interaction of a nitroarene with a vinyl Grignard reagent, is an effective method for creating indole structures that can be precursors to indolines. Another prominent method is the reductive cyclization of 2-nitrostyrenes. Treatment of these precursors with reducing agents like aqueous titanium(III) chloride can facilitate a reductive C(sp²)-H amination, leading directly to the formation of the indoline core. This method is particularly useful for synthesizing 6-aminoindoline derivatives from corresponding 2-(2-nitro-4-aminophenyl) precursors. The reaction proceeds through the reduction of the nitro group to a nitroso, hydroxylamine, or amino group, which then attacks the adjacent vinyl group intramolecularly to form the five-membered ring.

A similar strategy, the Batcho-Leimgruber indole synthesis, can produce 6-aminoindole from 2,4-dinitrotoluene (B133949) via reduction of a nitrostyrene (B7858105) intermediate. nih.gov

The direct reduction of the C2=C3 double bond of a substituted indole is a straightforward method to obtain the corresponding indoline. This approach is advantageous when the desired substituted indole is readily available. To synthesize this compound, the precursor would be N-methyl-6-aminoindole or, more commonly, N-methyl-6-nitroindole, as the nitro group can be reduced simultaneously.

The hydrogenation of nitroindoles to aminoindolines can be achieved using various catalytic systems. For example, the reduction of 7-nitroindole (B1294693) has been shown to yield 7-aminoindole using a Rhodium on Alumina (Rh/Al2O3) catalyst. rsc.org Similarly, 6-nitroindole (B147325) can be hydrogenated to form 6-aminoindoline. sci-hub.se Common conditions involve using catalysts like Palladium on carbon (Pd/C) with hydrogen gas. rsc.org Another effective method involves using reduced iron powder in an acidic medium, such as ethanol/water with hydrochloric acid, to reduce a nitroindoline (B8506331) to an aminoindoline. nih.gov

PrecursorCatalyst/ReagentProductReference
7-Nitroindole5% Rh/Al2O3-Al/H2O7-Aminoindole rsc.org
4-NitroindolineReduced Iron Powder/HCl4-Aminoindole nih.gov
6-NitroindoleCatalytic Hydrogenation (e.g., Pd/C, H2)6-Aminoindoline sci-hub.sersc.org

This table summarizes various catalytic hydrogenation methods for reducing nitro-substituted indoles/indolines to their amino counterparts, a key step in precursor synthesis.

Directed Functionalization Strategies for this compound Synthesis

These strategies involve modifying an existing indoline or indole ring to introduce the required methyl and amine functionalities at the correct positions.

Directly adding an amino group to the C6 position of the N-methylindoline benzene ring is a significant challenge due to the lower reactivity of the benzenoid C-H bonds compared to those on the pyrrole (B145914) ring. thieme-connect.com Functionalization at the C5 and C6 positions is particularly rare because they are distant from potential directing groups on the nitrogen or at the C2/C3 positions. thieme-connect.comfrontiersin.org

Modern synthetic chemistry has made progress in this area through transition-metal-catalyzed C-H activation. Strategies often employ a directing group attached to the indole nitrogen, which positions a metal catalyst (like palladium, rhodium, or ruthenium) in proximity to a specific C-H bond. acs.orgfrontiersin.org For C6 functionalization, "remote" C-H activation strategies are necessary. This can involve complex, U-shaped templates or the use of ancillary directing groups at other positions to force the catalyst to interact with the C6-H bond. snnu.edu.cn

A more classical and often more practical approach is to install a halogen, such as bromine, at the C6 position. This can be achieved by brominating indoline in sulfuric acid with silver sulfate. nih.gov The resulting 6-bromo-N-methylindoline can then undergo a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, with an ammonia equivalent or a protected amine. sci-hub.seacs.org The Buchwald-Hartwig reaction has proven effective for coupling aminoindoles with bromoindoles, demonstrating its utility for forming C-N bonds at the benzene ring positions of the indole scaffold. acs.orgbeilstein-journals.org

The final step in several synthetic routes is the methylation of the indoline nitrogen (N1). This reaction must be selective to avoid methylation of the C6-amino group. Starting with indolin-6-amine, where the C6-amino group is often protected, allows for the selective methylation of the N1 position.

A widely used method for N-methylation involves a strong base like sodium hydride (NaH) to deprotonate the indoline nitrogen, followed by reaction with an electrophilic methyl source such as methyl iodide. ursinus.edu Alternatively, copper hydride ((CAAC)CuH) catalyzed N-methylation using paraformaldehyde as the C1 source has been shown to be effective for methylating indoline in good yield (74%). This method is part of a broader set of reductive amination techniques where an amine reacts with a carbonyl compound (like formaldehyde) in the presence of a reducing agent to form a new N-alkyl bond.

Amine SubstrateMethylating AgentCatalyst/BaseYieldReference
IndolineParaformaldehyde(CAAC)CuCl / PMHS74%
N-acyl amino acidsMethyl IodideSodium HydrideHigh ursinus.edu
1,2,3,4-tetrahydroquinolineParaformaldehyde(CAAC)CuCl / PMHS68%

This table presents examples of N-methylation reactions applicable to indoline and related amines.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for introducing nucleophiles, such as amines, onto an aromatic ring. wikipedia.org This process is contingent on the presence of a suitable leaving group (e.g., a halide) and the activation of the aromatic ring by at least one strong electron-withdrawing group (EWG), typically positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.compressbooks.pub

For the synthesis of this compound precursors, an SNAr strategy would typically involve an indoline ring appropriately substituted with an EWG, most commonly a nitro group (-NO₂), to facilitate the displacement of a leaving group by an amine. The nitro group is particularly effective as it strongly activates the ring towards nucleophilic attack and can be readily reduced to the desired primary amine in a subsequent step. pressbooks.pubpressbooks.pub

A hypothetical SNAr pathway could start with a precursor like 6-nitro-7-chloroindoline. The electron-withdrawing nitro group at the 6-position would activate the C-7 position for nucleophilic attack by methylamine (B109427) or ammonia. If ammonia is used, a subsequent N-methylation step would be required to yield the final product. The mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the resonance effects of the EWG. wikipedia.org The reaction is typically carried out in a polar solvent.

However, direct SNAr reactions on unactivated halo-indolines are generally unfavorable due to the electron-rich nature of the aromatic ring. wikipedia.org Therefore, the synthesis almost invariably proceeds through an activated precursor, such as a nitro-derivative, which is later converted to the target amine. acs.org

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

Substrate Type Nucleophile Electron-Withdrawing Group (EWG) Typical Conditions Product Type
Dinitrochlorobenzene Amine (R-NH₂) Two -NO₂ groups Basic solution, moderate temperatures Dinitroaniline derivative
Chloro-nitropyridine Amine (R-NH₂) -NO₂ group and ring Nitrogen Often proceeds readily at room or elevated temperatures Amino-nitropyridine

This table presents generalized conditions for SNAr reactions to illustrate the principles involved. masterorganicchemistry.comnih.gov

Innovative and Green Synthetic Routes

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally benign methods. These innovative routes offer milder reaction conditions, higher atom economy, and access to novel chemical reactivity compared to traditional methods.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, providing powerful tools for the synthesis of arylamines like this compound. mdpi.com These methods are often more versatile and occur under milder conditions than classical approaches.

A primary strategy is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. nih.gov This reaction can be employed to couple a 6-haloindoline (e.g., 6-bromoindoline) with methylamine or a protected amine equivalent. The catalytic cycle involves the oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. nih.gov The choice of phosphine (B1218219) ligand is critical for the reaction's success, influencing reaction rate and scope.

Alternatively, the synthesis can proceed in two distinct steps:

Formation of 6-aminoindoline: This can be achieved via Buchwald-Hartwig coupling of a 6-haloindoline with ammonia or an ammonia equivalent, or more commonly, through the catalytic hydrogenation of 6-nitroindoline (B33760) using catalysts like Palladium on carbon (Pd/C). pressbooks.pubacs.org

N-methylation: The resulting 6-aminoindoline can be selectively N-methylated. A highly efficient and green method for this is reductive amination , which involves reacting the primary amine with formaldehyde (B43269) in the presence of a reducing agent, such as H₂ over a palladium catalyst. rsc.org This approach is often high-yielding and avoids the use of toxic alkylating agents. Challenges include preventing the formation of dimethylated byproducts.

Copper-catalyzed reactions, such as the Ullmann condensation, represent an older but still relevant alternative for C-N bond formation, though they often require higher temperatures than their palladium-catalyzed counterparts. researchgate.net

Table 2: Comparison of Transition Metal-Catalyzed Methods for C-N Bond Formation

Method Catalyst System (Example) Substrates Key Features
Buchwald-Hartwig Amination Pd(OAc)₂, Ligand (e.g., Xantphos) Aryl Halides, Amines Mild conditions, broad substrate scope, high functional group tolerance. nih.gov
Reductive Amination Pd/C, H₂ Primary Amine, Formaldehyde Green method for N-methylation, high efficiency. rsc.org

Photocatalytic and Electrocatalytic Methodologies

Harnessing light or electrical energy to drive chemical reactions offers a sustainable alternative to traditional thermal methods, often enabling unique reactivity under exceptionally mild conditions. acs.orgoaepublish.com

Photocatalysis utilizes a catalyst that, upon absorbing light, can initiate a chemical transformation. acs.org For the synthesis of this compound, visible-light photoredox catalysis could be applied to form the key C-N bond. In a potential pathway, a photocatalyst (like an iridium or ruthenium complex, or an organic dye) is excited by light. acs.orgnih.gov The excited catalyst can then engage in single-electron transfer with a precursor. For instance, it could facilitate the coupling of a 6-haloindoline with an amine by generating radical intermediates. nih.gov This approach avoids the need for high temperatures and strong bases, aligning with the principles of green chemistry. While specific protocols for this compound may not be widely published, the general methodology for photocatalytic C-N bond formation is well-established. nih.govnih.gov

Electrocatalysis uses electrical potential to overcome the activation energy of a reaction, replacing chemical oxidants or reductants with electrons. unl.pt The synthesis of aromatic amines can be achieved by the electrocatalytic reduction of nitroaromatic compounds. nih.gov A process for this compound could involve the electrocatalytic reduction of 6-nitroindoline to 6-aminoindoline on a cathode surface, followed by a separate N-methylation step. This method is attractive for its high efficiency and the use of a clean reagent (electrons). dtu.dk More advanced electrocatalytic systems aim to perform C-N coupling reactions directly, for example, by reacting an aromatic precursor with a nitrogen source like ammonia or nitrate (B79036) under an electrical potential. unl.pt These emerging techniques represent a frontier in sustainable chemical manufacturing. osti.govnih.gov

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. mdpi.com Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when handling hazardous intermediates or highly exothermic reactions. cinz.nz

The synthesis of this compound is well-suited for a flow chemistry approach. A multi-step synthesis can be "telescoped," where the output from one reactor flows directly into the next, where a new reagent is introduced. mdpi.com For example, a flow process could be designed where 6-nitroindoline is first reduced to 6-aminoindoline in a reactor containing a packed bed of a heterogeneous catalyst (e.g., Pd/C). rsc.org The resulting stream containing the primary amine could then be mixed with formaldehyde and passed through a second heated reactor to achieve continuous reductive N-methylation. rsc.orgcinz.nz

This approach allows for scalable production by simply running the system for a longer duration, bypassing the challenges associated with scaling up batch reactors. cinz.nz Furthermore, inline purification techniques, such as scavenger cartridges that remove excess reagents or catalyst residues, can be integrated into the flow path, leading to a highly pure product stream and simplifying downstream processing. beilstein-journals.org The ability to safely handle reactive intermediates and precisely control exothermic processes makes flow chemistry a highly attractive option for the industrial-scale production of this compound. almacgroup.com

Table 3: Comparison of Batch vs. Continuous Flow Processing

Parameter Batch Processing Continuous Flow Processing
Scalability Challenging; requires re-optimization and larger vessels. Straightforward; achieved by extending run time ("scaling out"). cinz.nz
Heat Transfer Limited by surface-area-to-volume ratio; risk of hot spots. Excellent; high surface-area-to-volume ratio allows for rapid heating/cooling. cinz.nz
Safety Higher risk with hazardous reagents or exotherms due to large volumes. Enhanced; small reactor volume minimizes risk. almacgroup.com
Process Control Less precise; potential for temperature/concentration gradients. Highly precise control over temperature, pressure, and residence time.

| Multi-step Synthesis | Requires isolation and purification at each step. | Can be "telescoped" into a single continuous operation. mdpi.com |

Challenging Aspects and Future Directions in this compound Synthesis

Despite the availability of multiple synthetic routes, the preparation of this compound presents several challenges that are the focus of ongoing research.

Challenging Aspects:

Selectivity in N-Methylation: A primary challenge is achieving selective mono-N-methylation of the 6-amino group while avoiding the formation of the N,N-dimethylated byproduct. Many methylating agents can lead to over-alkylation, necessitating careful control of stoichiometry and reaction conditions or the use of more sophisticated methods like reductive amination. monash.edu

Regioselectivity: In syntheses starting from a substituted indoline, ensuring that functionalization occurs exclusively at the desired C-6 position without side reactions at other positions (such as C-5, C-7, or the indoline nitrogen) is crucial.

Harsh Reaction Conditions: Some classical methods, such as certain SNAr or Ullmann reactions, may require high temperatures, strong acids or bases, and long reaction times, which can limit functional group tolerance and generate significant waste. pressbooks.pub

Purification: The separation of the final product from structurally similar byproducts (e.g., dimethylated amine), unreacted starting materials, and catalyst residues can be complex and may require chromatographic purification, which is not ideal for large-scale production. beilstein-journals.org

Future Directions:

The future of this compound synthesis will likely focus on addressing these challenges through the development of more sophisticated and sustainable methodologies.

Advanced Catalysis: The design of new transition metal catalysts with higher activity and selectivity will be key. This includes developing ligands that can precisely control reactivity to favor mono-methylation and prevent side reactions.

Direct C-H Functionalization: A major goal is the development of methods for the direct C-H amination or methylation of the indoline core. This would eliminate the need for pre-functionalized precursors (like halo- or nitro-indolines), dramatically shortening synthetic routes and improving atom economy.

Greener Methodologies: There will be continued expansion of photocatalytic, electrocatalytic, and flow chemistry approaches. nih.govunl.ptmdpi.com These methods promise milder conditions, reduced energy consumption, and the ability to access novel reactivity.

Biocatalysis: The use of enzymes (biocatalysts) for selective amination or N-methylation could offer unparalleled selectivity under environmentally benign aqueous conditions, though this field is still developing for this class of compounds.

By focusing on these areas, future synthetic routes to this compound will become more efficient, scalable, and environmentally sustainable.

Reactivity and Functionalization Pathways of N Methylindolin 6 Amine

Reactions Involving the Secondary Amine (N6) Group

The secondary amine at the 6-position is a key site for nucleophilic reactions, allowing for the introduction of a variety of functional groups.

The secondary amine of N-Methylindolin-6-amine readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct. researchgate.netlibretexts.org The resulting N-acyl derivatives are important for modifying the electronic and steric properties of the molecule.

Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. libretexts.orgorganic-chemistry.org This reaction is a common strategy for installing a robust and electron-withdrawing group, which can influence the biological activity and physical properties of the parent amine. The Hinsberg test, which uses a sulfonyl chloride to differentiate between primary, secondary, and a tertiary amine, is a classic example of this reactivity. libretexts.org

Table 1: Representative Acylation and Sulfonylation Reactions of Amines Note: The following table provides general examples of acylation and sulfonylation reactions that are analogous to the expected reactivity of this compound.

Reactant (Amine) Reagent Conditions Product Reference
Primary/Secondary Amine Acetyl chloride Base (e.g., pyridine) N-Acetyl Amide researchgate.net
Primary/Secondary Amine Benzenesulfonyl chloride Base (e.g., NaOH) N-Benzenesulfonamide libretexts.org
Aniline (B41778) Acetic anhydride (B1165640) - Acetanilide libretexts.org

N-alkylation of the secondary amine can be achieved using alkyl halides. However, direct alkylation of amines can often lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. researchgate.net To achieve selective mono-alkylation, reductive amination using an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a more controlled method. jst.go.jp

N-arylation of the secondary amine introduces an aryl group, typically through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govd-nb.infoorganic-chemistry.org Metal-free arylation methods using diaryliodonium salts have also been developed and are applicable to a range of amines, including cyclic secondary amines like indoline (B122111) derivatives. researchgate.netnih.gov

Table 2: Representative Alkylation and Arylation Reactions of Amines Note: This table presents examples of N-alkylation and N-arylation reactions analogous to those expected for this compound.

Reactant (Amine) Reagent Catalyst/Conditions Product Reference
Primary Amine Alkyl Halide Excess amine Secondary Amine researchgate.net
Indoline Carboxylic Acid, NaBH(OAc)₃ Dichloroethane, 40°C N-Alkylindoline jst.go.jp
2-Methylindoline (B143341) Diaryliodonium salt Na₂CO₃, Toluene, 110°C N-Aryl-2-methylindoline nih.gov
Aliphatic Amines Aryl Halide Pd or Cu catalyst N-Aryl Amine d-nb.infoorganic-chemistry.org

The secondary amine of this compound can react with isocyanates to form ureas. This reaction is typically a straightforward addition with no byproducts. Alternatively, ureas can be synthesized by reacting the amine with a carbamoyl (B1232498) chloride. wikipedia.orggoogle.com Carbamoyl chlorides are prepared from the reaction of an amine with phosgene (B1210022) or by the addition of hydrogen chloride to an isocyanate. wikipedia.org

Table 3: Representative Urea (B33335) Formation Reactions Note: The reactions below illustrate general methods for urea synthesis applicable to this compound.

Reactant (Amine) Reagent Conditions Product Reference
Secondary Amine Isocyanate - N,N,N'-Trisubstituted Urea wikipedia.org
Secondary Amine Dimethylcarbamoyl chloride - N,N-Dimethyl-N'-substituted Urea wikipedia.org

Reactions at the Indoline Ring System

The indoline ring, being an electron-rich aromatic system, is susceptible to electrophilic attack. The position of substitution is directed by the combined effects of the N-methyl group and the 6-amino (or functionalized amino) group.

Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, can occur on the benzene (B151609) ring of the indoline system. uwindsor.camasterorganicchemistry.commt.com The N-methyl group and the secondary amine at the 6-position are both activating, ortho-, para-directing groups. In this compound, the positions ortho and para to the 6-amino group are positions 5, 7, and the already substituted position 1. The N-methyl group at position 1 activates the ortho (position 7) and para (position 4) positions. Therefore, electrophilic substitution is expected to be directed primarily to the C5 and C7 positions, which are ortho to the powerful activating amino group. Steric hindrance may influence the regioselectivity between these two positions. For instance, nitration of N-protected indolines has been shown to occur at the C5 position. rsc.org Friedel-Crafts acylation of N-protected indoles has been used to introduce alkyl groups after reduction. datapdf.com

Table 4: Representative Electrophilic Aromatic Substitution Reactions on Indoline Analogs Note: This table provides examples of EAS reactions on indoline-related structures to infer the reactivity of this compound.

Reactant Reagent Conditions Product Reference
N-Acylindoline Cu(NO₃)₂·3H₂O, K₂S₂O₈, TFA DCE, 80°C 5-Nitro-N-acylindoline rsc.org
1-(Phenylsulfonyl)indole Acyl chloride, AlCl₃ CS₂ 5-Acyl-1-(phenylsulfonyl)indole datapdf.com
Indoline Hexafluoroacetone CHCl₃, 20°C 7-(Perfluoro-1-hydroxy-1-methylethyl)indoline ineosopen.org

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. datapdf.comnih.gov In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. For this compound, both the N-methyl group of the indoline and a suitably protected N6-amino group (e.g., as an amide or carbamate) can act as DMGs. datapdf.comnih.gov The N-methyl group in N-methylindole directs lithiation to the C2 position. datapdf.com An N-acyl or N-carbamoyl group at the 6-position would be a powerful director for lithiation at the C5 or C7 position. The choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and additives like TMEDA can influence the outcome of the reaction. uwindsor.caresearchgate.net Asymmetric deprotonation using a chiral ligand can lead to enantiomerically enriched products. acs.org

Table 5: Representative Directed Ortho-Metalation Reactions of Indole (B1671886)/Indoline Derivatives Note: The following examples illustrate the principles of DoM that could be applied to this compound.

Reactant Reagent Conditions Product Reference
N-Methylindole n-Butyllithium Ether 2-Lithio-1-methylindole datapdf.com
N-Boc-indoline s-BuLi, (-)-sparteine Ether, -78°C 2-Lithio-N-Boc-indoline acs.org
N-Methylindole-2-hydrazide t-BuLi, TMEDA THF 3-Lithio-N-methylindole-2-hydrazide researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions would typically require prior modification, such as halogenation of the aromatic ring (e.g., at the 4, 5, or 7-positions) to introduce a suitable leaving group for oxidative addition to the palladium catalyst. The 6-amino group can also be a coupling partner in certain reactions, like the Buchwald-Hartwig amination, but for Suzuki, Heck, and Sonogashira reactions, a halide is the more common reaction partner.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. A hypothetical Suzuki-Miyaura coupling involving a halogenated derivative of this compound (e.g., 5-bromo-N-methylindolin-6-amine) with an arylboronic acid would proceed in the presence of a palladium catalyst and a base. The reaction is tolerant of a wide range of functional groups, making it a versatile method for creating biaryl structures. uwindsor.canih.govwikipedia.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. nih.govmdpi.com

Interactive Table: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

ParameterTypical Conditions
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)
Ligand SPhos, XPhos, P(tBu)₃
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH
Solvent Toluene, Dioxane, THF, DMF, Water
Temperature Room Temperature to 120 °C

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org For a halogenated this compound, this reaction would allow for the introduction of vinyl groups. The reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org The regioselectivity of the Heck reaction on indole systems can often be controlled by the choice of ligands and reaction conditions. rsc.org For instance, the oxidative Heck reaction of N-methylindole with acrylates has been studied, providing insights into the likely reactivity of the indoline core. rsc.orgmdpi.com

Interactive Table: Representative Conditions for Heck Reaction of Aryl Halides

ParameterTypical Conditions
Palladium Catalyst Pd(OAc)₂, PdCl₂(CH₃CN)₂
Ligand PPh₃, P(o-Tol)₃, None ("ligandless")
Base Et₃N, NaOAc, K₂CO₃
Solvent DMF, NMP, Acetonitrile (B52724), Toluene
Temperature 70 °C to 140 °C

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of arylalkynes and is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnrochemistry.com A 6-halo-N-methylindolin-6-amine derivative could be coupled with various alkynes to introduce alkynyl moieties, which are valuable handles for further transformations. Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of terminal alkynes, which can be a significant side reaction. washington.eduresearchgate.net

Interactive Table: Representative Conditions for Sonogashira Coupling of Aryl Halides

ParameterTypical Conditions
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(OAc)₂
Copper Co-catalyst CuI
Ligand PPh₃
Base Et₃N, Diisopropylamine, Pyrrolidine (B122466)
Solvent THF, DMF, Acetonitrile
Temperature Room Temperature to 100 °C

Reactivity of the N1-Methyl Group and Ring Nitrogen

The tertiary nitrogen of the indoline ring is a key site for reactivity, participating in reactions that increase its coordination number or alter its oxidation state.

The nitrogen atom of the N-methylindoline core is nucleophilic and can readily react with alkyl halides to form quaternary ammonium salts. This classic Sₙ2 reaction is known as the Menshutkin reaction. wikipedia.org The reaction rate is dependent on the nature of the alkyl halide (I > Br > Cl) and the solvent polarity. wikipedia.org The resulting quaternary ammonium salts can have altered solubility and biological activity profiles and can be used as phase-transfer catalysts. wikipedia.org The quaternization of tertiary amines, including cyclic amines, is a well-established transformation. google.comresearchgate.netmdpi.com For this compound, reaction with an alkyl halide such as methyl iodide would yield the corresponding N,N-dimethylindolinium iodide salt.

Interactive Table: General Conditions for Quaternization of Tertiary Amines

ParameterTypical Reagents/Conditions
Alkylating Agent Methyl iodide, Benzyl bromide, Ethyl bromide
Solvent Acetonitrile, THF, DMF, Alcohols
Temperature Room Temperature to 80 °C
Additives Hünig's base (to prevent side reactions with secondary amines) researchgate.net

The nitrogen atom of the indoline ring can undergo oxidation. The oxidation of N-methylindoline can lead to the corresponding N-methylindole, representing an aromatization of the five-membered ring. nih.gov This dehydrogenation can be achieved using various oxidizing agents. Further oxidation is also possible. For instance, the oxidation of N-methylindole, the product of the initial oxidation of N-methylindoline, can yield N-methyl-2-oxindole. cnr.itacs.org This subsequent oxidation can be catalyzed by manganese-containing artificial enzymes, proceeding through a proposed N-methyl-indoline-2,3-epoxide intermediate. cnr.it Therefore, a stepwise oxidation of this compound could potentially lead first to N-methyl-6-aminoindole and then to N-methyl-6-amino-2-oxindole, providing access to different classes of heterocyclic compounds.

Multi-Component Reactions and Cascade Processes Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer an efficient pathway to molecular complexity. organic-chemistry.orgscielo.br Similarly, cascade reactions, involving two or more sequential transformations where the product of the first step is the substrate for the next, allow for the rapid construction of intricate molecular frameworks from simple precursors. acs.orgnih.govresearchgate.net

Indoline scaffolds are frequently synthesized and functionalized through such processes. For example, cascade reactions involving radical cyclizations of N-aryl allylamines are a modern strategy for accessing functionalized indolines. acs.orgresearchgate.net Palladium-catalyzed cascade reactions initiated by C(sp³)–H functionalization have also been developed for the synthesis of indolines. mdpi.com

A notable example of a multi-component reaction involving an indoline is the three-component reaction of an aryne, a tertiary amine, and an aldehyde. In a related example, N-methylindoline has been used in such a reaction to synthesize nine-membered dibenzo acs.orgsnnu.edu.cnoxazonines in moderate yields. This suggests that this compound could potentially participate in similar aryne-mediated MCRs, leading to complex polycyclic heterocyclic systems.

Stereochemical Aspects of Functionalization (if applicable to specific derivatives)

The synthesis of chiral indolines is of significant interest due to their prevalence in bioactive molecules. researchgate.netacs.org Functionalization of this compound can lead to the formation of new stereocenters, making stereochemical control a crucial aspect of its chemistry.

For instance, reactions at the C2 or C3 positions of the indoline ring can generate chiral centers. The development of asymmetric catalytic methods for the synthesis of 2- and 3-substituted indolines is an active area of research. researchgate.netrsc.org Palladium-catalyzed asymmetric allylic alkylation of indolyl-derived substrates has been used to construct chiral 2-spirocyclic-indoline derivatives with high chemo-, regio-, enantio-, and diastereoselectivity. chinesechemsoc.org

Furthermore, if the this compound scaffold is appropriately substituted, it can give rise to atropisomerism. The restricted rotation around a C-N or C-C bond can lead to stable, separable atropisomers. Chiral phosphoric acids have been used as catalysts for the atroposelective N-arylation of indoles, demonstrating a strategy that could potentially be applied to derivatives of this compound to create axially chiral compounds. snnu.edu.cn

The enantioselective synthesis of indolines can also be achieved through cascade reactions, where chirality is induced in one of the early steps and then propagated through the subsequent transformations. nih.gov For example, a conjugate addition/asymmetric protonation/aza-Prins cascade reaction has been developed for the enantioselective synthesis of fused polycyclic indolines starting from simple indole derivatives. nih.gov Such strategies could be adapted for the stereoselective synthesis of complex derivatives of this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for N Methylindolin 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-Methylindolin-6-amine. It provides detailed information about the chemical environment of individual atoms.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial information on the types and numbers of protons and carbons in the molecule. For instance, in a study involving the methylation of aromatic amines, the ¹H and ¹³C NMR spectra of 1-methylindoline (B1632755) were recorded, and the data were found to be in agreement with established literature values. rsc.org

However, for a complete and unambiguous assignment of all proton and carbon signals in more complex derivatives of this compound, advanced two-dimensional (2D) NMR experiments are indispensable. nih.gov These techniques separate NMR signals into two frequency dimensions, revealing correlations between different nuclei. iosrjournals.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It helps in tracing out the proton connectivity within the indoline (B122111) ring and the N-methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as confirming the position of the N-methyl group and the amino group on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the three-dimensional structure and stereochemistry of the molecule.

The application of these 2D NMR techniques has been demonstrated in the structural characterization of various heterocyclic compounds, including fused 1,2,4-triazolo isoquinoline (B145761) derivatives, where ¹H NMR, ¹³C NMR, and HRMS analysis were used to confirm their structures. researchgate.net

Table 1: Representative NMR Data for Indoline Structures This table is a generalized representation based on typical chemical shifts for indoline-type structures and does not represent experimentally verified data for this compound itself unless specifically cited.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
N-CH₃~2.7-3.0~35-40C2, C7a
H-2~3.0-3.3 (t)~50-55C3, C7a, N-CH₃
H-3~3.5-3.8 (t)~30-35C2, C3a, C4
H-4~6.6-6.8 (d)~115-120C3, C5, C6, C7a
H-5~7.0-7.2 (t)~125-130C3a, C4, C6, C7
H-7~6.5-6.7 (d)~110-115C3a, C5, C6
C-3a-~130-135H-3, H-4, H-5, H-7
C-6-~145-150H-4, H-5, H-7
C-7a-~150-155H-2, H-4, H-7, N-CH₃

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. researchgate.net It is particularly valuable for characterizing polymorphs, which are different crystalline forms of the same compound, as they can exhibit different physical properties. Cross-polarization (CP) combined with magic-angle spinning (MAS) is a common ssNMR technique used to obtain high-resolution spectra for nuclei like ¹³C. auremn.org

For indoline derivatives, ssNMR can provide insights into the molecular conformation and packing in the crystal lattice. auremn.org For example, studies on isatin (B1672199) derivatives have used ¹³C CP/MAS NMR to identify the presence of different conformers in the solid state. auremn.org While specific ssNMR studies on this compound are not widely reported, the technique has been successfully applied to related indole (B1671886) and indoline systems. In one instance, ¹³C-CPMAS solid-state NMR was used to study an indoline intermediate in tryptophan synthase. researchgate.net These studies demonstrate the potential of ssNMR to elucidate the solid-state structure of this compound and its derivatives. sciengine.comjlu.edu.cn

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. msu.edu It is a highly sensitive method used for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through fragmentation analysis. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. savemyexams.com This precision allows for the determination of the exact molecular formula of a compound by distinguishing between compounds that have the same nominal mass but different elemental compositions. msu.edunih.gov For this compound (C₉H₁₂N₂), the theoretical exact mass can be calculated with high precision. HRMS is crucial for confirming the elemental composition and for the identification of unknown metabolites or derivatives in complex mixtures. nih.gov

Table 2: Exact Masses of Potential Molecular Ions This table illustrates the capability of HRMS to distinguish between compounds with the same nominal mass.

Molecular Formula Nominal Mass Exact Mass (Da)
C₉H₁₂N₂148148.10005
C₈H₈N₂O148148.06366
C₁₀H₁₆148148.12520
C₈H₁₂O₂148148.08373

Tandem mass spectrometry, also known as MS/MS, is a technique where ions are subjected to multiple stages of mass analysis. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a precursor ion of a specific mass-to-charge ratio is selected, fragmented, and then the resulting product ions are analyzed. nationalmaglab.org This process provides detailed structural information by revealing the fragmentation pathways of the molecule. nih.gov

For this compound, MS/MS analysis would likely involve the protonated molecule [M+H]⁺. The fragmentation of this ion would provide insights into the structure of the molecule. Common fragmentation pathways for amines include α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In the case of this compound, this could involve the loss of a methyl radical from the N-methyl group or fragmentation within the indoline ring structure. The fragmentation of 2-methylindoline (B143341) has been studied, showing a base peak at m/z 106, which is proposed to be an anchimerically stabilized amine tropylium (B1234903) cation. researchgate.net The analysis of fragmentation patterns is essential for the structural confirmation of this compound and for distinguishing it from its isomers. researchgate.net

Vibrational Spectroscopy: FTIR and Raman Spectroscopy

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. scielo.org.mxjenck.com These techniques are complementary and can be used to identify the functional groups present in a molecule. mdpi.com

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by a molecule. Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, one would expect to see characteristic peaks for N-H stretching and bending vibrations from the amino group, C-H stretching from the aromatic and aliphatic portions, C=C stretching from the aromatic ring, and C-N stretching vibrations. upi.edu

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com For this compound, Raman spectroscopy would be useful for observing the vibrations of the aromatic ring and the carbon skeleton.

Table 3: Expected Vibrational Frequencies for this compound This table is a generalized representation based on typical vibrational frequencies for the functional groups present.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H (amine)Stretching3300-3500FTIR, Raman
N-H (amine)Bending1550-1650FTIR
C-H (aromatic)Stretching3000-3100FTIR, Raman
C-H (aliphatic)Stretching2850-3000FTIR, Raman
C=C (aromatic)Stretching1450-1600FTIR, Raman
C-NStretching1250-1350FTIR

Identification of Key Functional Groups and Bond Vibrations

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its secondary amine, aromatic ring, and aliphatic components.

As a secondary amine, this compound should exhibit a single, relatively weak N-H stretching vibration in the region of 3350-3310 cm⁻¹. orgchemboulder.com This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. orgchemboulder.com The C-N stretching vibration for the aromatic amine portion is anticipated to be strong and appear in the 1335-1250 cm⁻¹ range. orgchemboulder.com The aliphatic C-N stretch from the indoline ring would likely be found between 1250-1020 cm⁻¹. orgchemboulder.com

The aromatic nature of the molecule gives rise to several distinct signals. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring are expected to produce a set of medium-to-weak absorption bands in the 1600-1450 cm⁻¹ region. Additionally, strong bands due to C-H out-of-plane bending can provide information about the substitution pattern on the aromatic ring. libretexts.org The aliphatic C-H bonds of the methyl group and the pyrrolidine (B122466) ring will show stretching vibrations in the 2960-2800 cm⁻¹ range. wpmucdn.com

Table 1: Expected Infrared Absorption Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Secondary Amine N-H Stretch 3350 - 3310 Weak to Medium
Secondary Amine N-H Wag 910 - 665 Strong, Broad
Aromatic Amine C-N Stretch 1335 - 1250 Strong
Aliphatic Amine C-N Stretch 1250 - 1020 Medium to Weak
Aromatic Ring C-H Stretch > 3000 Weak to Medium
Aromatic Ring C=C Stretch 1600 - 1450 Medium to Weak
Alkane (CH₃, CH₂) C-H Stretch 2960 - 2800 Medium to Strong

This table is generated based on typical IR absorption ranges for the specified functional groups. orgchemboulder.comwpmucdn.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular behavior of this compound are influenced by the interplay of its constituent parts. The conformation of aromatic amines is a balance between the nitrogen atom's tendency to adopt a planar sp² hybridization to maximize resonance with the aromatic ring and its natural inclination towards a pyramidal sp³ geometry. mdpi.com In this compound, the nitrogen of the amino group is part of a five-membered ring fused to the benzene ring, which introduces significant conformational constraints.

The indoline ring system itself is not perfectly planar. The five-membered pyrrolidine portion typically adopts a puckered or envelope conformation to relieve angle strain. researchgate.net Computational studies on related N-methylaniline molecules show that steric hindrance can cause the methyl group to influence the geometry around the nitrogen atom, potentially leading to a more pronounced pyramidal character. mdpi.com

X-ray Crystallography and Single Crystal Diffraction

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.org This technique involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov

Determination of Crystal Structure and Absolute Configuration

To perform X-ray crystallography on this compound, a high-quality single crystal must first be grown. libretexts.org This is often a challenging step, requiring the exploration of various solvents and crystallization conditions. libretexts.org Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to X-rays. The diffraction data, consisting of the positions and intensities of thousands of reflections, are collected. researchgate.net

These data are then used to calculate an electron density map of the repeating unit in the crystal (the unit cell). nih.gov By fitting the known atoms of this compound into this map, a detailed molecular structure can be built and refined. researchgate.netmdpi.com The final refined structure provides highly accurate bond lengths, bond angles, and torsion angles. For chiral molecules, X-ray crystallography can also be used to determine the absolute configuration, which is the exact spatial arrangement of its atoms.

While specific crystal structure data for this compound is not publicly available, analysis of related indoline derivatives reveals key structural features. For example, the crystal structure of (E)1‐benzyl‐3‐((4 methoxyphenyl)imino)‐5‐methylindolin‐2‐one confirms the non-planar nature of the indoline ring system. researchgate.net

Analysis of Hydrogen Bonding Networks and Supramolecular Assemblies

One of the key insights from X-ray crystallography is the detailed view it provides of non-covalent interactions that organize molecules in the solid state. researchgate.netsemanticscholar.org For this compound, the N-H group is a potent hydrogen bond donor. wikipedia.org The crystal structure would reveal the precise geometry of these hydrogen bonds—including the N-H···A distance and the N-H-A angle (where A is the acceptor atom, likely the nitrogen of an adjacent molecule).

These interactions are the building blocks of larger, ordered structures known as supramolecular assemblies. rsc.orgnih.gov In the crystal lattice of amine-containing compounds, molecules are often linked by networks of hydrogen bonds, forming chains, sheets, or more complex three-dimensional architectures. semanticscholar.orgnih.gov For instance, the crystal structure of bis(2-isobutyrylamidophenyl)amine is governed by extensive N–H···O hydrogen bonding. researchgate.netsemanticscholar.org Similarly, the analysis of this compound crystals would map out its specific hydrogen bonding network, providing insight into how the molecules pack and interact in the solid state. These networks, along with potential π-π stacking interactions, are crucial for understanding the material's physical properties. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule. Absorption of UV or visible light promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. uzh.chubbcluj.ro

Electronic Transitions and Chromophore Analysis

The part of a molecule responsible for light absorption is called a chromophore. uzh.ch In this compound, the chromophore is the substituted benzene ring fused to the nitrogen-containing pyrrolidine ring. The presence of the amino group (-NH) and the N-methyl group, which have non-bonding electrons (n electrons), and the aromatic ring, which has π electrons, allows for specific types of electronic transitions.

The primary transitions expected for this compound in the UV-Vis spectrum are π → π* and n → π* transitions. libretexts.org

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands. uzh.chlibretexts.org For aromatic systems like the one in this compound, these transitions are responsible for the main absorption peaks.

n → π transitions:* These transitions involve promoting an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital of the aromatic ring. youtube.com These transitions are generally of lower energy (occur at longer wavelengths) and have much lower intensity compared to π → π* transitions. uzh.ch

The amine and methyl groups act as auxochromes, which are substituents that modify the absorption of the chromophore. They can cause a shift in the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity. The electronic properties of this compound are expected to be similar to other aromatic amines like N-methylaniline, with modifications due to the fused ring structure. rsc.org

Table 2: General Electronic Transitions for Aromatic Amine Chromophores

Transition Type Orbitals Involved Relative Energy Expected Molar Absorptivity (ε)
π → π* π (HOMO) → π* (LUMO) High High (>10,000 L mol⁻¹ cm⁻¹)

This table presents generalized information for the types of electronic transitions found in aromatic amines. uzh.chlibretexts.orgyoutube.com

Fluorescence spectroscopy could further characterize the electronic structure by measuring the light emitted as the excited molecule returns to its ground state. The emission spectrum is typically a mirror image of the longest-wavelength absorption band and provides information about the excited state's nature and lifetime. Aromatic amines and indole derivatives are often fluorescent. openmedicinalchemistryjournal.com

Probing Environmental Interactions and Derivatization Effects

The chemical environment surrounding this compound can significantly influence its spectroscopic properties. These interactions, along with chemical derivatization, are powerful tools for the structural elucidation and analysis of the molecule and its derivatives. Techniques such as UV-Visible, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly sensitive to these changes.

Environmental Interactions: Solvatochromism

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound shifts due to changes in the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule. wikipedia.org For a molecule like this compound, which possesses both a hydrogen bond donor (the amine group) and a polar heterocyclic system, solvatochromic shifts can provide valuable insights into its electronic structure and intermolecular interactions.

In polar solvents, it is anticipated that this compound would exhibit positive solvatochromism, characterized by a bathochromic (red) shift in its absorption maximum (λmax) with increasing solvent polarity. This is because the excited state of aromatic amines is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the π→π* transition. nih.gov

A hypothetical study on the solvatochromic behavior of this compound could yield data similar to that observed for other aromatic amines. The shifts in the UV-Visible absorption spectrum would correlate with solvent polarity parameters, such as the Reichardt ET(30) value.

Table 1: Representative Solvatochromic Shifts for an Aromatic Amine in Various Solvents

SolventDielectric Constant (ε)λmax (nm)
n-Hexane1.88290
Dichloromethane8.93305
Acetone20.7315
Acetonitrile (B52724)37.5318
Ethanol24.5325
Methanol (B129727)32.7328
Water80.1335

Fluorescence spectroscopy is also highly sensitive to the solvent environment. The Stokes shift, which is the difference between the absorption and emission maxima, often increases with solvent polarity for polar fluorophores like this compound. This is due to the reorientation of solvent molecules around the excited-state dipole of the fluorophore, a process known as solvent relaxation. Current time information in Bangalore, IN.

Derivatization Effects

Chemical derivatization is a technique used to modify a molecule to enhance its analytical properties, such as improving chromatographic separation, increasing volatility, or enhancing detection sensitivity in techniques like HPLC or GC-MS. mdpi.commdpi.com For this compound, the primary amine at the 6-position is a prime target for derivatization.

Common derivatizing agents for primary amines include acylating agents (e.g., acetic anhydride (B1165640), trifluoroacetic anhydride), silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), and reagents that introduce a chromophore or fluorophore. nih.gov

Acylation: Reaction with an acylating agent like acetic anhydride would convert the -NH2 group to an acetamido group (-NHCOCH3). This would be expected to cause a hypsochromic (blue) shift in the UV-Vis spectrum, as the lone pair on the nitrogen is delocalized into the acetyl group, reducing its electron-donating ability towards the aromatic ring. In ¹H NMR, the appearance of a new singlet for the methyl protons of the acetyl group and a downfield shift of the N-H proton would be observed. libretexts.org

Dansylation: Derivatization with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) attaches a highly fluorescent dansyl group to the amine. mdpi.com This significantly enhances the molecule's detectability by fluorescence spectroscopy and increases its mass for mass spectrometric analysis. The resulting sulfonamide would show characteristic signals in both NMR and mass spectra.

Silylation: Reaction with a silylating agent replaces the active hydrogens on the amine with trimethylsilyl (B98337) (TMS) groups. This increases the volatility of the compound, making it more suitable for gas chromatography. mdpi.com

The effects of derivatization can be clearly observed in mass spectrometry. The derivatized molecule will have a higher molecular weight, and the fragmentation pattern will be influenced by the nature of the added group.

Table 2: Predicted Mass Spectrometry Changes upon Derivatization of this compound

DerivativeDerivatizing AgentChange in Molecular Weight (Δm/z)Key Spectroscopic Feature Change
N-Acetyl-N'-methylindolin-6-amineAcetic Anhydride+42Appearance of a characteristic acetyl fragment (m/z 43) in MS/MS
N-Dansyl-N'-methylindolin-6-amineDansyl Chloride+233Introduction of a strong fluorescent tag and a dominant dansyl fragment (m/z 170/171)
N-Trifluoroacetyl-N'-methylindolin-6-amineTrifluoroacetic Anhydride+96Addition of a highly electronegative group, useful for electron-capture detection in GC

In NMR spectroscopy, derivatization alters the chemical shifts of nearby protons and carbons. For instance, acylation of the 6-amino group would change the electronic environment of the aromatic protons on the indoline ring, leading to predictable shifts in the ¹H and ¹³C NMR spectra. libretexts.org Probing these environmental and derivatization-induced spectroscopic changes is crucial for the unambiguous identification and quantification of this compound in complex mixtures.

Theoretical and Computational Investigations of N Methylindolin 6 Amine

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of N-Methylindolin-6-amine. DFT methods offer a balance between computational cost and accuracy, making them a cornerstone of modern computational chemistry.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its chemical behavior. Geometry optimization calculations are performed to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the primary sources of conformational flexibility are the puckering of the five-membered indolinic ring and the orientation of the N-methyl group. DFT calculations, often at levels of theory such as B3LYP with a 6-31G(d,p) basis set, can be used to identify the various stable conformers and the energy barriers between them. researchgate.netbeilstein-journals.org The relative energies of these conformers are crucial for understanding which shapes the molecule is most likely to adopt.

Indoline (B122111) Ring Puckering: The five-membered ring of the indoline core is not planar and can adopt various envelope or twist conformations. Computational studies on similar heterocyclic systems have shown that these puckered conformations are energetically favored. nih.govnih.gov

N-Methyl Group Orientation: The methyl group attached to the indoline nitrogen can be oriented in different positions relative to the rest of the molecule, leading to distinct conformers with slightly different energies.

A hypothetical conformational analysis would likely reveal a preferred puckered conformation for the five-membered ring and a specific rotational position of the N-methyl group that minimizes steric interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (amine)1.38
N-C (methyl)1.47
C-C (aromatic)1.39 - 1.41
C-N-C (amine)122.0
H-N-C (amine)118.0
C-C-N-C (dihedral)180.0 (anti) or 0.0 (syn)

Electronic Structure, Frontier Molecular Orbitals (FMOs), and Reactivity Indices

The electronic structure of this compound dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to understand chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgimperial.ac.ukyoutube.com

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of these moieties. researchgate.netresearchgate.net

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The LUMO is typically distributed over the aromatic ring and can indicate sites susceptible to nucleophilic attack. researchgate.netresearchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. inlibrary.uz

From these orbital energies, various global reactivity indices can be calculated to quantify the molecule's chemical behavior.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound (DFT/B3LYP/6-31G(d,p))

ParameterValue (eV)
HOMO Energy-5.20
LUMO Energy-0.80
HOMO-LUMO Gap (ΔE)4.40
Ionization Potential (I)5.20
Electron Affinity (A)0.80
Electronegativity (χ)3.00
Chemical Hardness (η)2.20
Chemical Softness (S)0.23
Electrophilicity Index (ω)2.05

These values are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies, UV-Vis spectra)

DFT calculations can also be used to predict the spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra. rsc.orgarxiv.orgscm.com

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts. By comparing the calculated shifts for different possible isomers or conformers with experimental data, the correct structure can be confirmed. qunasys.com

IR Frequencies: The calculation of the vibrational frequencies of the molecule allows for the prediction of its infrared (IR) spectrum. The characteristic vibrational modes, such as N-H and C-N stretching, can be assigned to specific peaks in the experimental spectrum. libretexts.org

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. scm.com It provides information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
¹H NMRChemical Shift (ppm) - Aromatic H6.5 - 7.2
¹H NMRChemical Shift (ppm) - N-CH₃~2.8
¹H NMRChemical Shift (ppm) - Indoline CH₂2.9 - 3.5
¹³C NMRChemical Shift (ppm) - Aromatic C110 - 150
IRVibrational Frequency (cm⁻¹) - N-H Stretch~3400
IRVibrational Frequency (cm⁻¹) - C-N Stretch1250-1350
UV-Visλ_max (nm)~250, ~300

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Conformational Sampling and Dynamics in Different Environments

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. By simulating the molecule in different solvents (e.g., water, ethanol), it is possible to observe how the environment influences its preferred conformations and the dynamics of interconversion between them. uregina.ca This is crucial for understanding its behavior in realistic chemical and biological systems.

Intermolecular Interactions and Aggregation Behavior

MD simulations can also be employed to study how this compound molecules interact with each other. This can reveal tendencies for aggregation or self-assembly in solution. aps.org By analyzing the intermolecular forces, such as hydrogen bonding and van der Waals interactions, a detailed picture of its solution-phase behavior can be obtained. This information is particularly relevant for understanding its properties at higher concentrations.

The exploration of this compound extends into the realm of theoretical and computational chemistry, providing insights that are often inaccessible through experimental means alone. These computational approaches allow for a detailed examination of reaction mechanisms, the influence of the chemical environment, and the prediction of properties relevant to material science and catalysis.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry serves as a powerful tool for mapping out the intricate details of chemical reactions involving this compound. By simulating the reaction at a molecular level, researchers can identify key intermediates, transition states, and the energetic landscapes that govern the transformation of reactants to products.

Transition State Localization and Energy Barrier Calculations

A fundamental aspect of understanding reaction kinetics is the characterization of the transition state—the highest energy point along the reaction coordinate. Computational methods, particularly those based on density functional theory (DFT), are employed to locate these fleeting structures and calculate the associated energy barrier (activation energy). A lower energy barrier corresponds to a faster reaction rate.

For a hypothetical reaction involving the N-demethylation of this compound, computational studies can model the process and calculate the energy required to overcome the transition state. These calculations provide a quantitative measure of the reaction's feasibility under different conditions.

Table 1: Calculated Energy Barriers for a Hypothetical Reaction of this compound

Computational MethodBasis SetSolvent ModelCalculated Energy Barrier (kcal/mol)
B3LYP6-31G(d)None (Gas Phase)25.8
M06-2Xdef2-TZVPPCM (Acetonitrile)22.1
ωB97X-D6-311+G(d,p)SMD (Water)21.5

Note: The data in this table is illustrative and based on typical values for similar reactions. Actual research findings would be cited from specific studies.

Solvent Effects on Reaction Pathways

The surrounding solvent can significantly influence the pathway and rate of a chemical reaction. Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can simulate the presence of a solvent and its effect on the energies of reactants, transition states, and products. For a molecule like this compound, which possesses both polar (the amine group) and nonpolar (the aromatic and aliphatic rings) regions, solvent polarity can play a crucial role. For instance, a polar solvent might stabilize charged intermediates or transition states, thereby lowering the energy barrier and accelerating the reaction compared to a nonpolar solvent or the gas phase.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies (Excluding Biological Activity)

Cheminformatics applies computational methods to analyze and predict the properties of chemical compounds. In the context of this compound, these techniques are valuable for exploring its potential in material science applications, moving beyond its biological role.

Descriptor Generation and Feature Selection for Material Properties

To build a predictive QSAR model, a set of numerical descriptors that capture the structural and electronic features of this compound must be generated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

Once a large pool of descriptors is generated, feature selection algorithms are employed to identify the most relevant ones for predicting a specific material property, such as thermal stability, solubility in a polymer matrix, or electronic properties relevant to organic semiconductors. This process helps to create a robust and interpretable model.

Computational Screening for Catalytic or Material Precursor Applications

Computational screening allows for the rapid evaluation of a large number of compounds for a specific application, saving significant time and resources compared to experimental screening. This compound can be included in such virtual screening libraries to assess its potential as a precursor for advanced materials or as a ligand in catalysis. For example, its properties could be calculated and compared against a database of known precursors for organic light-emitting diodes (OLEDs) or as a ligand for metal catalysts in cross-coupling reactions. The screening would focus on properties like electronic structure, steric hindrance, and coordination ability.

Table 2: Illustrative Computational Screening Data for this compound as a Ligand Precursor

PropertyCalculated ValueDesirability for Catalysis
HOMO Energy-5.2 eVHigh (Good electron donation)
LUMO Energy1.8 eVModerate
N-atom Partial Charge-0.45 eHigh (Good coordination)
Steric HindranceModerateApplication Dependent

Note: The data in this table is hypothetical and for illustrative purposes. It represents the type of data that would be generated in a computational screening study.

This compound as a Chiral Auxiliary or Ligand Precursor

In stereochemistry, a chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is achieved, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com The effectiveness of a chiral auxiliary stems from its own stable chiral structure, which creates a diastereomeric intermediate that biases subsequent reactions to occur from a less sterically hindered direction. wikipedia.orgbiosynth.com

While specific research detailing this compound as a widely-used chiral auxiliary is not extensively documented, its molecular architecture suggests significant potential. Indoline derivatives have been explored as chiral auxiliaries in diastereoselective alkylation reactions. acs.org The N-methyl group on the indoline nitrogen of this compound makes the molecule chiral. This inherent chirality, combined with the rigidity of the bicyclic indoline ring system, are key features for an effective chiral auxiliary. It could be temporarily attached to a prochiral substrate, influencing the stereochemical outcome of reactions such as alkylations or aldol (B89426) additions, before being cleaved to yield an enantiomerically enriched product.

Furthermore, the nitrogen atoms within this compound make it an excellent candidate as a precursor for chiral ligands. Ligands are crucial in coordination chemistry and catalysis, and those with specific three-dimensional arrangements can facilitate highly selective asymmetric catalysis. chemrxiv.org The amine groups in this compound can be readily functionalized to create more complex multidentate ligands, such as pincer-type ligands that bind to a metal center through multiple atoms. rsc.org For example, the secondary amine could be part of an N-heterocyclic carbene (NHC) framework, while the exocyclic amine could be modified to coordinate with a metal, creating a bifunctional ligand capable of catalyzing reactions like asymmetric hydrogenation. chemrxiv.org The synthesis of metal complexes with amine-bisphenolate ligands, which are structurally related, highlights the utility of amine functionalities in creating stable and catalytically active metal centers. d-nb.info

Table 1: Potential Chiral Applications of this compound

Application Rationale Potential Reaction Type
Chiral Auxiliary Inherent chirality from N-methylation and rigid indoline scaffold. Asymmetric alkylation, Asymmetric aldol reactions.

Role in the Synthesis of Complex Organic Scaffolds

The construction of intricate molecular frameworks is a cornerstone of modern organic chemistry. Heterocyclic compounds, in particular, are considered "privileged structures" as they are prevalent in a vast number of pharmacologically active compounds and functional materials. sigmaaldrich.com this compound serves as a valuable heterocyclic building block for creating more elaborate molecular architectures. sigmaaldrich.comcymitquimica.com

Polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogues (N-PAHs) are of significant interest due to their unique electronic and optical properties, with applications in materials science for (opto)electronic and (photo)catalytic devices. nih.govarxiv.org The synthesis of these systems often relies on the strategic annulation (ring-forming) reactions of smaller aromatic or heterocyclic precursors. rsc.org

This compound, with its fused aromatic and non-aromatic rings, provides a foundational scaffold that can be elaborated into larger polycyclic systems. The aromatic portion of the indoline can undergo reactions typical of benzene (B151609) derivatives, while the amine group can be used to direct cyclization reactions or to build additional fused rings. For instance, through reactions like the Scholl oxidation or other cyclodehydrogenation methods, the indoline core could be fused with other aromatic units, leading to the formation of complex, nitrogen-doped PAHs. rsc.org The quest for well-defined N-doped PAHs requires simple, functionalized precursors to control the position of nitrogen within the final structure, a role for which this compound is well-suited. nih.gov

Nitrogen-containing heterocycles are fundamental components in a wide array of natural products, pharmaceuticals, and agrochemicals. researchgate.net The development of efficient methods to synthesize these structures is a major focus of chemical research. researchgate.netresearchgate.net this compound is classified as a heterocyclic building block, valued for its potential to be transformed into more complex heterocyclic structures. sigmaaldrich.comcymitquimica.combldpharm.com

The reactivity of its amine groups allows for a variety of synthetic transformations. The exocyclic primary amine can be diazotized and substituted, or it can act as a nucleophile in condensation reactions with carbonyl compounds to form imines, which can then be further cyclized. It can also participate in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. researchgate.net For example, it could be a component in tandem polymerizations that construct polyheterocycles. openmedicinalchemistryjournal.com The indoline nitrogen can also be involved in reactions that modify the heterocyclic core itself. This versatility makes this compound a key intermediate in the synthesis of novel fused heterocyclic systems and other complex molecules. nih.gov

Integration into Polymeric Materials

The incorporation of functional units into polymers is a powerful strategy for designing materials with tailored properties for specific applications in electronics, catalysis, and biomedicine. ijrpr.com Amines are particularly useful in polymer science, serving as monomers for polymerization or as functional groups for modifying existing polymers. ijrpr.comcore.ac.uk

Condensation polymerization involves the reaction between monomers with two or more functional groups, leading to the formation of a larger structural unit while releasing a small molecule such as water. libretexts.orguomustansiriyah.edu.iq Polyamides, such as Nylon and Kevlar, are a major class of condensation polymers formed from the reaction of a diamine and a dicarboxylic acid (or its derivative). libretexts.orgchemhume.co.uklibretexts.org

This compound, possessing two distinct amine functionalities, can theoretically act as a monomer in condensation polymerization. The exocyclic primary amine can react with a dicarboxylic acid or diacyl chloride. If a comonomer with two such acidic groups is used, a polyamide chain can be formed where the this compound unit is regularly incorporated into the polymer backbone. libretexts.orgreb.rw The properties of the resulting polyamide would be influenced by the rigid, heterocyclic nature of the indoline unit, potentially leading to materials with enhanced thermal stability or specific optical properties.

Addition polymerization typically involves the joining of monomers, usually unsaturated compounds like alkenes, without the loss of any atoms. reb.rwlibretexts.orgsavemyexams.com While this compound itself is not an alkene, it could be chemically modified to include a polymerizable group, such as a vinyl or acrylate (B77674) moiety. This functionalized monomer could then participate in addition polymerization, leading to a polymer with this compound units appended as side chains.

Table 2: Polymerization Potential of this compound

Polymerization Type Role of this compound Resulting Polymer Structure
Condensation Diamine monomer (reacts via exocyclic amine) This compound units integrated into the polymer backbone.

Post-polymerization functionalization is a technique where a pre-formed polymer is chemically modified to introduce new functional groups along its backbone or side chains. rsc.org This method allows for the precise control of the polymer's properties without altering the polymerization process itself. asiaresearchnews.com

The amine group of this compound is a potent nucleophile, making it ideal for grafting onto polymer backbones that contain electrophilic sites. rsc.org For example, polymers containing acyl chloride, epoxide, or maleimide (B117702) groups can react with the amine of this compound to form stable covalent bonds. mdpi.com This process attaches the indoline moiety to the polymer, potentially imparting new functionalities such as pH-responsiveness, metal-ion chelation capacity, or altered optical and electronic properties. rsc.org This strategy is highly versatile and has been used to create a wide range of functional materials, from stimuli-responsive hydrogels to materials for capturing metal ions. core.ac.ukrsc.org The character of the polymer backbone, whether flexible like polysiloxanes or rigid, will determine the ultimate properties of the functionalized material. wikipedia.org

Application in Dye Chemistry and Pigment Synthesis (as a chromophore/auxochrome precursor)

The value of this compound in the synthesis of coloring agents stems from the fundamental principles of dye chemistry, which involve chromophores and auxochromes. A chromophore is the part of a molecule responsible for its color by absorbing light in the visible spectrum, while an auxochrome is a functional group that modifies the chromophore's ability to absorb light, often intensifying the color. wikipedia.orgp2infohouse.org

The structure of this compound is inherently suited for it to function as a precursor to dyes, particularly as a component that introduces a powerful auxochrome.

Role as an Auxochrome Precursor : The amino (-NH₂) group is a classic example of an auxochrome. taylorandfrancis.comslideshare.net When attached to a conjugated π-system (the chromophore), the lone pair of electrons on the nitrogen atom can interact with the system, which typically shifts the absorption maximum to a longer wavelength (a bathochromic or red shift) and increases the intensity of the absorption (a hyperchromic effect). wikipedia.org In this compound, the amino group at the 6-position is perfectly positioned to act as a potent auxochrome, enhancing the color properties of any dye molecule it is incorporated into. wikipedia.orgtaylorandfrancis.com

Role as a Coupling Component in Azo Dyes : Aromatic amines are fundamental building blocks in the synthesis of azo dyes, which are characterized by the -N=N- azo group acting as the chromophore. p2infohouse.org The synthesis typically involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then reacted with a coupling component (often another aromatic amine or a phenol). dergipark.org.tr this compound, as an aromatic amine, is an excellent candidate to serve as a coupling component. Researchers have synthesized temporarily solubilized azo disperse dyes using indole (B1671886) derivatives as coupling components for dyeing polyester (B1180765) fabrics. koreascience.kr Similarly, new hetarylazo indole dyes have been synthesized by coupling diazonium salts with various indole derivatives. dergipark.org.tr The indoline core of this compound can be integrated into the final dye structure, influencing its final shade, fastness, and solubility.

The table below breaks down the functional components of this compound in the context of dye synthesis.

Molecular ComponentFunction in Dye SynthesisScientific Principle
Amino (-NH₂) Group Auxochrome (Color Enhancer)The lone pair of electrons on the nitrogen atom extends the conjugation of the chromophore, modifying the wavelength and intensity of light absorption. wikipedia.org
Indoline Ring System Chromophore Precursor / Coupling ComponentThe aromatic portion of the indoline can be diazotized or, more commonly, act as the nucleophilic species that couples with a diazonium salt to form the final azo dye structure. dergipark.org.trkoreascience.kr
N-Methyl Group Modulator of PropertiesCan influence the dye's solubility, affinity for certain fibers, and can slightly alter the electronic properties of the indoline system, leading to fine-tuning of the final color.

Potential in Electronic and Optoelectronic Materials (e.g., organic semiconductors, OLEDs)

The field of organic electronics leverages carbon-based molecules and polymers to create devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com The performance of these devices is critically dependent on the electronic properties of the organic semiconductor materials used, such as their energy levels (HOMO/LUMO) and charge transport capabilities. researchgate.net Nitrogen-containing heterocyclic compounds, particularly indole and indoline derivatives, have emerged as a promising class of materials for these applications. ktu.eduresearchgate.net

This compound possesses structural features that make it a compelling candidate for exploration in organic electronic materials:

Hole-Transporting Properties : Indole-derived compounds are noted for their effective hole-transporting capabilities, which are essential for the efficient operation of multilayer OLEDs. ktu.edu The electron-donating nature of the amino group on the this compound backbone would further enhance its potential as a p-type (hole-transporting) material.

Bipolar Host Materials for OLEDs : Recent research has focused on developing bipolar host materials, which can transport both holes and electrons, for phosphorescent OLEDs (PHOLEDs). In one study, a novel bipolar host material incorporating an indole scaffold was synthesized, leading to highly efficient green and red PHOLEDs. acs.orgacs.orgnih.gov This demonstrates the utility of the indole core in sophisticated optoelectronic applications. The this compound structure could serve as a foundational block for similar bipolar materials.

Tunable Electronic Properties : The electronic properties of organic semiconductors can be fine-tuned through chemical modification. The N-methyl and 6-amino substituents on the indoline ring of this compound would directly influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is crucial for optimizing charge injection and transport within a device, and for matching the energy levels of other materials in the OLED stack.

The following table summarizes the performance of several recently developed OLEDs that utilize indole derivatives, illustrating the potential of this class of compounds.

Indole-Based MaterialDevice TypeMax. Efficiency / BrightnessColorReference
INDY (Bipolar Host)Green PHOLED27.33 cd/A, 12.26 lm/WGreen acs.orgnih.gov
INDY (Bipolar Host)Red PHOLED17.20 cd/A, 9.82 lm/WRed acs.orgnih.gov
Naphthyl-substituted indolylbenzo[b]carbazoleNon-doped Blue OLED17700 cd/m², 3.4% EQEBlue ktu.edu
Boron-chelated Indole-Carbazole EmitterRed Fluorescent OLED10.2% EQERed researchgate.net

Catalytic Applications of this compound Derivatives

The nitrogen atoms in amines and N-heterocycles are excellent coordinating agents for transition metals, making their derivatives highly valuable as ligands in homogeneous catalysis. acs.orgmdpi.com Derivatives of this compound could be designed as effective ligands that influence the reactivity and selectivity of metal-catalyzed reactions.

Ligand Design for Transition Metal Catalysis : The this compound structure offers two potential coordination sites: the nitrogen of the indoline ring and the nitrogen of the 6-amino group. This allows for the design of bidentate ligands, which can form stable chelate rings with a metal center. Such chelation often enhances catalyst stability and performance. Studies have shown that amine-containing ligands are crucial for various catalytic processes, including those involving ruthenium and europium complexes. rsc.orgnih.gov

Role in C-H Functionalization : Direct C-H functionalization is a powerful strategy in organic synthesis. Research has demonstrated that iridium catalysts can achieve regioselective C-7 amination of indolines. nih.gov Furthermore, rhodium-catalyzed atroposelective functionalization at the C7-position of indolines has also been reported, highlighting the utility of the indoline scaffold in advanced catalytic transformations. nih.gov Derivatives of this compound could serve as substrates or directing groups in similar reactions.

Palladium-Catalyzed Cross-Coupling : Palladium catalysis is a cornerstone of modern organic chemistry. A study on the para-selective C-H olefination of aniline (B41778) derivatives utilized a specialized Pd/S,O-ligand system. acs.org Given its aniline-like substructure, this compound and its derivatives could be employed in similar palladium-catalyzed cross-coupling reactions, either as substrates or as precursors to novel ligands. The electronic properties conferred by the indoline ring and N-methyl group could offer unique reactivity profiles.

The table below provides examples of catalytic reactions where indoline, aniline, or general amine-based ligands play a critical role, suggesting potential applications for derivatives of this compound.

Catalytic ReactionMetal CatalystLigand/Substrate TypePurpose of ReactionReference
C-7 AminationIridium (Ir)Indoline SubstrateDirect C-H functionalization to form C-N bonds. nih.gov
Atroposelective C-7 ArylationRhodium (Rh)Indoline Hydroxamate SubstrateEnantioselective synthesis of axially chiral biaryls. nih.gov
para-Selective C-H OlefinationPalladium (Pd)Aniline Derivative SubstrateForms C-C bonds at the para position of anilines. acs.org
Dehydrogenative CouplingRuthenium (Ru)Amine SubstratesForms imines from alcohols and amines. mdpi.com
Mono-N-methylation of AminesRuthenium (Ru)NHC-Aniline LigandSelective methylation of amines using methanol (B129727). rsc.org

Conclusion

Summary of Key Research Advancements on N-Methylindolin-6-amine

While extensive research focusing solely on this compound is still burgeoning, its primary role as a versatile building block in organic synthesis has been established. A notable advancement is its utilization in the construction of more complex molecular architectures.

A key research highlight involves the use of this compound in iridium-catalyzed successive reductive amination of diketones to produce N-aryl-substituted pyrrolidines. This reaction demonstrates the compound's utility in forming carbon-nitrogen bonds, a fundamental transformation in the synthesis of biologically active molecules. The N-aryl-substituted pyrrolidine (B122466) moiety is a common feature in many bioactive compounds, and this synthetic route provides an efficient method for its construction.

The primary amine group and the N-methylated indoline (B122111) core of this compound make it a valuable precursor for generating a diverse range of derivatives. The indoline scaffold itself is a "privileged structure" in medicinal chemistry, frequently appearing in both natural products and synthetic drugs. researchgate.net The N-methylation can also influence the compound's physicochemical properties, such as its basicity and lipophilicity, which are critical parameters in drug design.

Broader Implications for Indoline Chemistry

The chemistry of this compound has significant implications for the broader field of indoline chemistry, which is a cornerstone of modern drug discovery. Indole (B1671886) and its reduced form, indoline, are present in a vast array of pharmaceuticals and biologically active compounds. mdpi.comnih.govnih.gov Research into derivatives like this compound contributes to the expansion of the chemical space available for designing new therapeutic agents.

The synthesis of complex heterocyclic systems is a major focus of organic and medicinal chemistry. For instance, the condensation of aminoindoles and aminoindazoles to form tricyclic quinoline (B57606) derivatives showcases the reactivity of the amino group on the indoline ring system. dergipark.org.tr This type of reaction, where this compound could potentially be employed, opens avenues for creating novel polycyclic scaffolds with unique three-dimensional structures, a desirable attribute for interacting with biological targets.

Furthermore, the study of N-methylated indoles and related compounds provides insights into structure-activity relationships (SAR). The methyl group on the nitrogen atom can significantly impact a molecule's biological activity, metabolic stability, and pharmacokinetic properties. Understanding these effects is crucial for the rational design of new drugs with improved efficacy and safety profiles. The exploration of N-methylated building blocks like this compound is therefore integral to advancing the field of medicinal chemistry. nih.gov

Outlook on the Compound's Role in Future Chemical Sciences

The future of this compound in the chemical sciences appears promising, with potential applications extending beyond its current use as a synthetic intermediate. As the demand for novel therapeutic agents continues to grow, the unique structural features of this compound make it an attractive starting point for drug discovery programs.

It is anticipated that future research will focus on synthesizing a library of derivatives from this compound and screening them for a wide range of biological activities. Given that various indole derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents, it is plausible that derivatives of this compound could exhibit similar properties. nih.govacs.org

Moreover, the compound could find applications in the development of new materials. The electron-rich nature of the indoline ring system suggests potential use in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics.

Analytical Methodologies for N Methylindolin 6 Amine in Research and Synthetic Processes

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone for the separation and analysis of N-Methylindolin-6-amine from reaction mixtures and for the precise determination of its purity.

High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity and quantifying this compound due to its high resolution, sensitivity, and accuracy. Method development focuses on optimizing separation from starting materials, intermediates, and degradation products. A typical approach involves reversed-phase chromatography, where the polar nature of the amine group requires careful selection of the column and mobile phase to achieve symmetrical peak shapes and efficient separation.

A common starting point for method development is a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter; maintaining a slightly acidic pH (e.g., using a phosphate (B84403) or formate (B1220265) buffer) ensures the amine is in its protonated, more polar form, which can improve peak shape and retention characteristics on the nonpolar stationary phase. The use of ion-pairing reagents is generally avoided to maintain method simplicity and compatibility with mass spectrometry.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition Purpose
Column C18, 150 x 4.6 mm, 5 µm Provides good retention and separation for nonpolar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to ensure protonation of the amine, improving peak shape.
Mobile Phase B Acetonitrile Organic modifier to elute the analyte from the reversed-phase column.
Gradient 5% to 95% B over 15 min Allows for the elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/min Standard flow rate for analytical scale columns, providing efficient separation.
Column Temp. 30 °C Ensures reproducible retention times by controlling viscosity and mass transfer.
Detection UV at 254 nm Aromatic nature of the indoline (B122111) ring provides strong UV absorbance for sensitive detection.
Injection Vol. 10 µL Standard volume for quantitative analysis.

While this compound itself has a relatively high boiling point, Gas Chromatography (GC) is invaluable for the analysis of volatile components associated with its synthesis. This includes residual solvents (e.g., toluene, ethanol), volatile starting materials, or low-molecular-weight byproducts. The analysis is typically performed using a flame ionization detector (FID), which offers high sensitivity for organic compounds.

The choice of a polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) or wax-type stationary phase, is often preferred for analyzing polar analytes like residual amines or alcohols. Headspace GC is a particularly useful sampling technique, as it allows for the analysis of volatiles in the sample matrix without injecting the non-volatile this compound, thereby protecting the GC inlet and column from contamination. chromatographyonline.com

Table 2: Typical GC-FID Conditions for Volatile Impurity Analysis

Parameter Condition Rationale
Column DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm Polar stationary phase suitable for separating volatile polar compounds like solvents and amines.
Carrier Gas Helium or Hydrogen Provides efficient separation; choice may depend on detector and safety considerations.
Inlet Temperature 250 °C Ensures rapid volatilization of analytes.
Oven Program 40 °C (5 min), ramp to 240 °C at 10 °C/min Separates a wide range of volatile compounds based on boiling points.
Detector Flame Ionization Detector (FID) Universal and sensitive detector for hydrocarbons and other organic compounds.
Detector Temp. 280 °C Prevents condensation of analytes in the detector.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for qualitatively monitoring the progress of chemical reactions in real-time. thieme.de In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system. The choice of eluent, often a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol or triethylamine), is optimized to achieve good separation between the spots corresponding to the reactant, product, and any major byproducts. Visualization is typically achieved under UV light, taking advantage of the UV-active indoline core.

Table 3: Example TLC System for Monitoring a Synthetic Step | Parameter | Description | | :--- | :--- | | Stationary Phase | Silica Gel 60 F254 | Standard polar stationary phase for general-purpose separations. | | Mobile Phase | Ethyl Acetate / Hexane / Triethylamine (B128534) (70:25:5) | The solvent ratio is optimized to achieve separation; triethylamine is added to reduce tailing of the basic amine spots. | | Visualization | UV lamp at 254 nm | The fluorescent indicator in the plate allows for the visualization of UV-absorbing compounds as dark spots. | | Example Rƒ Values | Starting Material: 0.65, Product (this compound): 0.40 | A lower Rƒ for the product indicates it is more polar than the starting material in this system. |

Electrochemical Methods for Oxidation/Reduction Potentials

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insight into the redox properties of this compound. nih.gov The indoline nucleus, being an electron-rich aromatic system, is susceptible to oxidation. Determining the oxidation potential is useful for understanding its electronic structure, predicting its reactivity towards oxidizing agents, and assessing its potential as an antioxidant or an electron-donating moiety in larger molecular systems. researchgate.net

In a typical CV experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a sweeping potential. The resulting voltammogram shows the potential at which oxidation occurs. The oxidation potential of this compound would be influenced by the electron-donating effects of both the amino group at the 6-position and the N-methyl group on the five-membered ring. These studies are often comparative, referencing the potentials against a standard like the ferrocene/ferrocenium couple. mdpi.com

Titrimetric Methods for Amine Content Determination

The endpoint of the titration, corresponding to the complete neutralization of the amine, is determined by monitoring the pH or potential of the solution with an electrode. scribd.com This inflection point in the titration curve allows for a precise calculation of the molar amount of the amine present. This method is particularly useful in a quality control setting for quantifying the active substance without the need for chromatographic separation, assuming that this compound is the only significant basic species present.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Impurity Profiling

For comprehensive impurity profiling, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable. ajrconline.org These methods are crucial for detecting, identifying, and quantifying trace-level impurities that may not be resolved or detected by standard chromatographic methods. ijprajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for analyzing this compound and its non-volatile or thermally labile impurities. nih.gov Using a soft ionization source like electrospray ionization (ESI), the molecular ion of the parent compound and its impurities can be readily generated and detected. ijprajournal.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. nih.govfda.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the identification of volatile and semi-volatile impurities. thermofisher.com It can definitively identify residual solvents, reagents, and volatile byproducts by comparing their mass spectra to established libraries. nih.gov

Table 4: Application of Hyphenated Techniques in Impurity Profiling

Technique Type of Impurity Information Provided
LC-MS/MS Process-related impurities, degradation products, isomers Molecular weight, structural fragments (from MS/MS), quantification at trace levels. sigmaaldrich.comhsa.gov.sg
LC-HRMS Unknown impurities Accurate mass measurement for elemental composition determination. fda.gov
GC-MS Residual solvents, volatile reagents, low MW byproducts Definitive identification through spectral library matching, quantification. thermofisher.com

Quality Control and Process Analytical Technology (PAT) in Synthesis

Quality control (QC) and Process Analytical Technology (PAT) are integral components of modern pharmaceutical and chemical manufacturing, aimed at ensuring that quality is built into the product. This is achieved through the timely measurement of critical quality attributes (CQAs) of raw materials, in-process materials, and the final product. For the synthesis of this compound, a comprehensive QC and PAT strategy would involve real-time monitoring and control of critical process parameters (CPPs) that influence the CQAs.

The primary goal of implementing PAT in the synthesis of this compound is to move from a paradigm of testing quality into the final product to one where quality is designed and built into the manufacturing process. mt.com This is accomplished by using in-line, on-line, or at-line analytical tools to gain a deeper understanding and control of the chemical transformations.

Key Quality Control Checkpoints:

During the synthesis of this compound, several key checkpoints are established for quality control:

Raw Material Inspection: Verification of the identity, purity, and concentration of starting materials such as 6-aminoindoline and the methylating agent is crucial.

In-Process Monitoring: Real-time analysis of the reaction mixture to track the consumption of reactants, the formation of this compound, and the emergence of any by-products or impurities.

Intermediate Checks: If the synthesis involves stable intermediates, their isolation and characterization are performed to ensure they meet the required specifications before proceeding to the next step.

Process Analytical Technology (PAT) Tools and Applications:

A variety of PAT tools can be implemented for the real-time analysis and control of the this compound synthesis. The choice of technology depends on the specific reaction conditions and the parameters being monitored.

Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for in-situ monitoring of the disappearance of reactant functional groups and the appearance of product functional groups. For instance, the N-H stretching vibrations of the starting 6-aminoindoline could be monitored to track its consumption.

Near-Infrared (NIR) Spectroscopy: NIR is well-suited for monitoring bulk chemical composition and can be used to quantify the concentrations of reactants, products, and solvents in real-time.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique can be employed to monitor the concentration of chromophoric species in the reaction mixture, providing insights into reaction kinetics.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): On-line or at-line HPLC/UHPLC can provide detailed information on the reaction progress, including the quantification of the main product and the detection of impurities.

Gas Chromatography (GC): GC is suitable for monitoring volatile components in the reaction, such as certain starting materials or by-products.

Mass Spectrometry (MS): On-line MS can be used for the direct analysis of the reaction mixture, providing rapid identification of reactants, intermediates, products, and by-products based on their mass-to-charge ratio.

Data Analysis and Control:

The data generated from these PAT tools are analyzed using chemometric methods to build predictive models. These models can then be used to control the process parameters in real-time, ensuring the consistent production of high-quality this compound.

Below is an interactive data table summarizing potential PAT applications in the synthesis of this compound.

Critical Process Parameter (CPP) Critical Quality Attribute (CQA) PAT Tool Measurement & Control Strategy
Reactant ConcentrationReaction Rate, Product Yield, Impurity ProfileIn-situ FTIR/Raman, On-line HPLCMonitor reactant consumption in real-time. Control reactant addition rate to maintain optimal stoichiometry and minimize side reactions.
TemperatureReaction Kinetics, Selectivity, Impurity FormationIn-line Temperature Probe, Raman SpectroscopyMaintain optimal reaction temperature. Raman can monitor for temperature-dependent side product formation.
Reaction TimeProduct Conversion, Impurity LevelsOn-line HPLC/UHPLC, In-situ FTIRMonitor the formation of this compound and key impurities over time to determine the optimal reaction endpoint.
Purity of IntermediatesFinal Product PurityAt-line HPLC, NMRIsolate and analyze intermediates to ensure they meet specifications before proceeding to the next synthetic step.

This systematic approach, combining robust quality control checkpoints with advanced process analytical technology, is essential for the efficient, reproducible, and safe synthesis of this compound, ensuring a final product that meets all required quality standards.

Future Research Directions and Unexplored Avenues for N Methylindolin 6 Amine

Exploration of Novel Green Synthesis Pathways

Future research should prioritize the development of environmentally benign synthesis routes for N-Methylindolin-6-amine, moving away from harsh reagents and conditions. A key area of exploration is the use of photocatalysis, which offers a metal-free and green procedure for preparing substituted indolines. acs.org This approach can tolerate a wide array of functional groups, suggesting its potential applicability for the synthesis of this compound precursors. acs.org

Another promising avenue is the application of novel nano-catalysts. For instance, research into nano-catalysts like NiNiO@C has demonstrated efficient and renewable N-di-methylation of amines, a core transformation in synthesizing the target compound. researchgate.net Similarly, amine-rich carbon dots are emerging as innovative nano-aminocatalytic platforms that could be adapted for green synthesis protocols. units.it The N-methylation of amines using carbon dioxide as a C1 source, facilitated by specific catalysts, represents a particularly sustainable method that aligns with the principles of green chemistry. researchgate.net

Table 1: Potential Green Synthesis Strategies for this compound

Strategy Description Potential Advantages Supporting Research
Photocatalysis Use of light to drive the synthesis, potentially involving radical generation and cyclization to form the indoline (B122111) ring. Metal-free, mild conditions, high functional group tolerance. acs.org
Nano-Aminocatalysis Employment of amine-rich nanostructures, such as carbon dots, to catalyze key bond-forming reactions. Reusable catalysts, high efficiency, green reaction media. units.it
Renewable N-Methylation Utilization of catalysts like NiNiO@C or photocatalysts with methanol (B129727) or CO2 as the methyl source. Use of abundant and less toxic C1 sources, environmentally benign. researchgate.net

Development of Highly Regioselective and Stereoselective Functionalizations

To broaden the utility of this compound, developing methods for its precise functionalization is crucial. Future work should focus on achieving high regioselectivity and stereoselectivity. Palladium-catalyzed processes have shown immense potential, such as the dynamic kinetic resolution (DKR) of racemic indoles to produce chiral indolines with excellent enantioselectivity and diastereoselectivity. acs.org Adapting such a DKR-based hydrogenation could yield chiral derivatives of this compound bearing new stereogenic centers. acs.org

Furthermore, iridium-catalyzed tandem dehydrogenation enables regioselective C-H and N-H bond functionalizations of the indoline core, providing access to a diverse range of N- and C3-alkylated products. organic-chemistry.org Research into the generation of indolyne intermediates from precursors could also open pathways to novel benzenoid-substituted indolines, where computational studies can help predict the regioselectivity of nucleophilic additions. nih.gov The development of intramolecular cycloaddition strategies, such as the [4+2] cycloaddition of ynamides, offers a modular and efficient route to highly substituted indolines with significant regiocontrol. nih.gov

Integration into Advanced Functional Materials beyond Current Applications

While indoline derivatives are well-explored in medicinal chemistry, their potential in advanced materials remains an exciting frontier. acs.orgtandfonline.com The inherent electronic properties of the indole (B1671886) and indoline systems suggest that this compound could serve as a valuable building block for functional organic materials. nih.gov The electron-donating nature of the amino and N-methyl groups can be harnessed in the design of organic semiconductors, charge-transport materials, or as components in organic light-emitting diodes (OLEDs).

Future research could focus on incorporating the this compound moiety into conjugated polymers to tune their electronic and optical properties. Its structure also makes it a candidate for the development of chemical sensors, where interaction with an analyte could modulate the fluorescence or electronic characteristics of the molecule. General synthetic routes to functionalized indolines provide a toolbox for creating a library of derivatives for screening in various materials science applications. acs.orgyoutube.com

Application in Sustainable Chemistry Processes

Beyond its synthesis, this compound and its derivatives could be employed as catalysts or reagents in sustainable chemical processes. The amine functionality is a known organocatalyst for various transformations. units.it Research could explore the catalytic activity of this compound in reactions such as aldol (B89426) or Michael additions, potentially leveraging the unique electronic environment of the indoline ring system.

The integration of the indoline scaffold into photocatalytic systems is another promising direction. acs.org Indole derivatives are known to participate in photo-induced electron transfer processes, and this compound could be investigated as a component of a photocatalyst or as a photo-responsive organocatalyst. nih.govyoutube.com This dual functionality could enable the development of novel, light-driven transformations under mild and sustainable conditions. units.it

Theoretical Prediction of Novel Reactivities and Properties

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, theoretical studies can illuminate numerous unexplored properties. Density Functional Theory (DFT) calculations can be used to predict its electronic spectra, molecular orbital energies (HOMO/LUMO), and ionization potentials, which are crucial for applications in electronic materials. nih.gov

Computational models have been successfully used to predict the regioselectivity of reactions involving indolyne intermediates, and similar approaches could forecast the outcomes of functionalizing the this compound core. nih.gov Furthermore, kinetic studies, guided by theoretical principles of amine reactivity, can predict how this compound will behave as a nucleophile in various reactions. nih.govresearchgate.net Such in silico screening, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can also predict potential biological activities, steering synthetic efforts toward derivatives with high potential as therapeutic agents. researchgate.net

Table 2: Computational Methods and Their Potential Application to this compound

Computational Method Predicted Properties / Application Rationale / Goal Supporting Research
Density Functional Theory (DFT) Electronic spectra, HOMO/LUMO energies, molecular orbitals, reaction pathways. Guide the design of functional materials; predict reactivity and stability. nih.gov
Linear Free Energy Relationships (LFER) Nucleophilicity parameters (N, sN), reaction rate constants. Predict reactivity in nucleophilic substitution and addition reactions. researchgate.net
Molecular Docking / QSAR Binding affinity to biological targets, prediction of bioactivity. Identify potential therapeutic applications and guide drug design. researchgate.net
Reaction Pathway Modeling Transition state energies, prediction of regioselectivity and stereoselectivity. Optimize reaction conditions and predict outcomes of complex functionalizations. nih.gov

Q & A

Basic: How can researchers optimize the synthesis of N-Methylindolin-6-amine to improve yield and purity?

Answer:
Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent, catalyst) and rigorous characterization. For example:

  • Reaction Monitoring: Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and reaction completion.
  • Purification: Employ column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization to isolate the compound. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
  • Yield Improvement: Optimize stoichiometry of reagents (e.g., methylating agents) and reduce side reactions by controlling pH or temperature. Reference PubChem protocols for analogous amines to infer optimal conditions .

Advanced: What advanced analytical techniques are recommended for detecting nitrosamine impurities in this compound?

Answer:
Nitrosamine detection demands high specificity due to matrix interference risks:

  • LC-HRMS: Use liquid chromatography coupled with high-resolution mass spectrometry (e.g., Q-TOF) for accurate mass measurement (±5 ppm). Set narrow mass tolerance windows to avoid false positives (e.g., ±5 ppm instead of ±30 ppm) .
  • Artifact Mitigation: Avoid artifactual nitrosamine formation during sample preparation by using low-temperature extraction and nitrosation inhibitors (e.g., ascorbic acid) .
  • Validation: Cross-validate results with orthogonal methods like GC-NPD (gas chromatography with nitrogen-phosphorus detection) to confirm specificity .

Basic: What spectroscopic methods are essential for characterizing this compound’s structure?

Answer:

  • X-ray Crystallography: Resolve the 3D structure to confirm regiochemistry and bond angles. For example, single-crystal studies at 100 K can achieve R-factors <0.04 for high precision .
  • NMR Spectroscopy: Assign peaks using 2D techniques (COSY, HSQC) to distinguish NH and CH3 groups. Compare chemical shifts to PubChem data for validation .
  • IR Spectroscopy: Identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) and compare with thermodynamic data from NIST .

Advanced: How can researchers assess the risk of N-nitrosamine formation in this compound under varying conditions?

Answer:

  • Stress Testing: Expose the compound to nitrosating agents (e.g., NaNO2 under acidic conditions) and quantify impurities via LC-MS/MS. Use structurally similar amines as positive controls .
  • Literature Review: Identify analogs prone to nitrosation. For example, secondary amines with adjacent electron-donating groups (e.g., methyl) are high-risk .
  • Risk Evaluation Frameworks: Apply EMA/APIC guidelines to score risks based on process variables (e.g., raw material contamination, reaction pathways) .

Advanced: What strategies mitigate matrix effects during LC-HRMS analysis of this compound?

Answer:

  • Sample Cleanup: Use solid-phase extraction (SPE) with mixed-mode sorbents to remove interfering ions (e.g., DMF or urea derivatives) .
  • Internal Standards: Spike deuterated analogs (e.g., NDMA-d6) to correct for ion suppression/enhancement .
  • Method Sensitivity: Optimize collision energy and dwell times to enhance signal-to-noise ratios. Validate with spike-recovery experiments at 50–150% concentration ranges .

Basic: What are the key considerations for conducting a systematic review on the pharmacological activities of this compound?

Answer:

  • Protocol Design: Follow PRISMA or Cochrane guidelines to define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies) and minimize bias .
  • Data Extraction: Tabulate IC50/EC50 values, assay types (e.g., receptor binding), and species models. Use tools like RevMan for meta-analysis .
  • Quality Assessment: Score studies based on methodological rigor (e.g., positive/negative controls, sample size) to weigh evidence .

Advanced: How to resolve contradictions in stability data of this compound across different studies?

Answer:

  • Controlled Replication: Repeat stability tests (e.g., forced degradation under UV/humidity) using harmonized protocols from USP or ICH guidelines .
  • Thermodynamic Analysis: Calculate activation energy (Ea) of degradation pathways via Arrhenius plots using DSC/TGA data .
  • Inter-laboratory Studies: Collaborate with independent labs to compare analytical results, ensuring instrument calibration and method validation align .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.